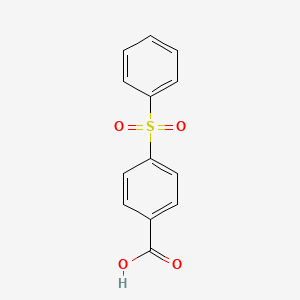

4-Benzenesulfonylbenzoic acid

Descripción general

Descripción

4-Benzenesulfonylbenzoic acid is a chemical compound that can be derived from benzenesulfonamide structures. It is a potential intermediate for the synthesis of various pharmacologically active compounds. The papers provided discuss the synthesis, molecular structure, and biological evaluation of several benzenesulfonamide derivatives, which can offer insights into the properties and potential applications of 4-benzenesulfonylbenzoic acid.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of sulfonamide inhibitors of kynurenine 3-hydroxylase starts with substituted benzenesulfonamides . Similarly, the synthesis of benzenesulfonic acids with antimicrobial activity begins with substituted aryl/alkyl carbonyl compounds . The unexpected synthesis of a benzenesulfonic acid derivative from a triazole-carbonyl compound also highlights the complexity and unpredictability of such synthetic routes . Additionally, a copper(II)-catalyzed domino synthesis method has been described for the production of 4-benzenesulfonyl isoxazoles .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is a common feature in all the discussed compounds. Crystallographic analysis provides detailed information about the molecular conformations and intramolecular interactions, such as aromatic π-π stacking and short C-H⋯O interactions . The molecular structures are further elucidated using techniques like Density Functional Theory (DFT) calculations, which assist in spectral assignments and provide structural and spectroscopic information .

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The papers describe reactions involving hydrazinolysis, esterification, and ring closure, which are typical in the synthesis of sulfonamide-based compounds . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring, which can affect the electronic properties and, consequently, the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. For example, the introduction of fluorine or hydroxy groups can affect the cytotoxicity and enzyme inhibition potential of these compounds . The crystallographic data provide insights into the solid-state properties, such as crystal packing and hydrogen bonding interactions, which are crucial for understanding the material properties of these compounds .

Aplicaciones Científicas De Investigación

1. Synthesis of Bio-Potent Sulfonamides

Some 4-(substituted phenylsulfonamido)benzoic acids have been synthesized and shown to have antimicrobial activities, with yields of more than 90% in certain conditions. These derivatives were synthesized using substituted benzenesulfonyl chlorides and 4-aminobenzoic acid, indicating the utility of 4-benzenesulfonylbenzoic acid in creating bioactive compounds (Dineshkumar & Thirunarayanan, 2019).

2. Antimicrobial and Antioxidant Properties

Research on phenylsulfamoyl carboxylic acids, including derivatives of 4-benzenesulfonylbenzoic acid, has shown significant antimicrobial and antioxidant activities. These compounds have been evaluated against various microorganisms, including Staphylococcus aureus and Escherichia coli, demonstrating their potential in pharmaceutical applications (Egbujor et al., 2019).

3. Inhibitors of Kynurenine 3-Hydroxylase

Compounds derived from 4-benzenesulfonylbenzoic acid have been studied as inhibitors of kynurenine 3-hydroxylase. This research is significant in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

4. Cytotoxic Activities and Carbonic Anhydrase Inhibition

Studies on 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have revealed cytotoxic activities crucial for anti-tumor studies. Additionally, some of these sulfonamides strongly inhibited human cytosolic isoforms, highlighting their potential in medicinal chemistry (Gul et al., 2016).

5. Antibacterial Study of N-Substituted Derivatives

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and exhibited moderate to significant antibacterial activity. This research extends the applications of 4-benzenesulfonylbenzoic acid in developing new antibacterial agents (Khalid et al., 2016).

Propiedades

IUPAC Name |

4-(benzenesulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDNBNSQBZKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063815 | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzenesulfonylbenzoic acid | |

CAS RN |

5361-54-6 | |

| Record name | 4-(Phenylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5361-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005361546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5361-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5361-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5361-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

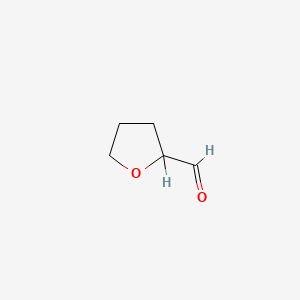

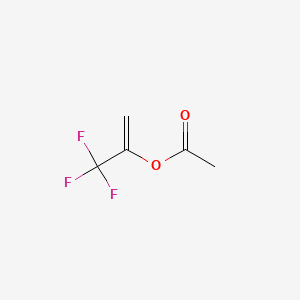

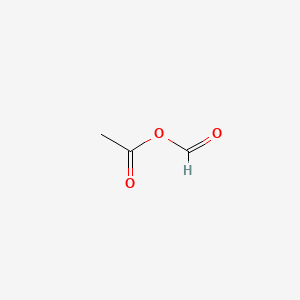

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)